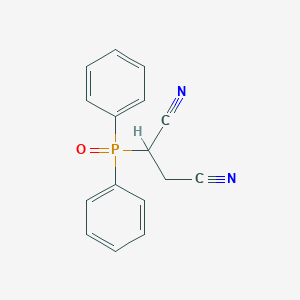
2-(Diphenylphosphoryl)butanedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Diphenylphosphoryl)succinonitrile is an organic compound characterized by the presence of a diphenylphosphoryl group attached to a succinonitrile backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenylphosphoryl)succinonitrile typically involves the reaction of diphenylphosphoryl chloride with succinonitrile in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Ph2P(O)Cl+NCCH2CH2CN→Ph2P(O)CH(CN)CH2CN
Common bases used in this reaction include triethylamine or pyridine, which help to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of 2-(Diphenylphosphoryl)succinonitrile may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Large-scale production may also involve continuous flow reactors to enhance efficiency and control over reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Diphenylphosphoryl)succinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diphenylphosphoryl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of diphenylphosphine oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phosphine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Diphenylphosphoryl)succinonitrile has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of materials with specific properties, such as polymers and catalysts.
Wirkmechanismus
The mechanism of action of 2-(Diphenylphosphoryl)succinonitrile involves its ability to participate in various chemical reactions due to the presence of the diphenylphosphoryl group. This group can act as an electrophile or nucleophile, depending on the reaction conditions. The nitrile groups also provide sites for further functionalization, making the compound versatile in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Diphenylphosphoryl)phenol: Similar in structure but with a phenol group instead of succinonitrile.
Diphenylphosphoryl azide: Contains an azide group instead of nitrile groups.
2-(Diphenylphosphoryl)acetohydrazide: Contains an acetohydrazide group instead of succinonitrile.
Uniqueness
2-(Diphenylphosphoryl)succinonitrile is unique due to the combination of the diphenylphosphoryl group and the succinonitrile backbone, which provides distinct reactivity and potential for diverse applications in synthesis and materials science.
Eigenschaften
CAS-Nummer |
922729-84-8 |
|---|---|
Molekularformel |
C16H13N2OP |
Molekulargewicht |
280.26 g/mol |
IUPAC-Name |
2-diphenylphosphorylbutanedinitrile |
InChI |
InChI=1S/C16H13N2OP/c17-12-11-16(13-18)20(19,14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,16H,11H2 |
InChI-Schlüssel |
YYRAJEJOFSOATQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C(CC#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


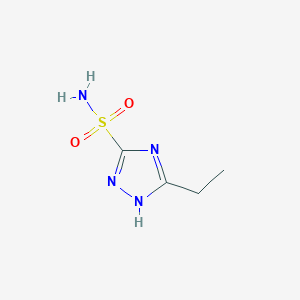
![2-(Carboxy(hydroxy)methyl)-7-(ethoxycarbonyl)benzo[d]oxazole](/img/structure/B12884215.png)
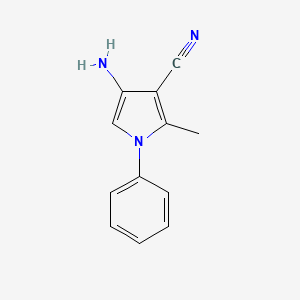
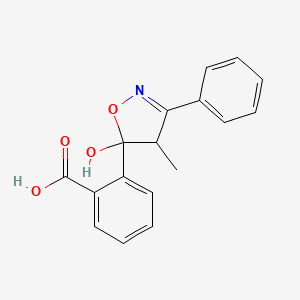
![(4,4,4',4',6,6'-Hexamethyl-2,2'-spirobi[chroman]-8-yl)diphenylphosphine](/img/structure/B12884235.png)
![2-[(E)-(1-Methyl-5-propylpyrrolidin-2-ylidene)amino]ethan-1-ol](/img/structure/B12884240.png)

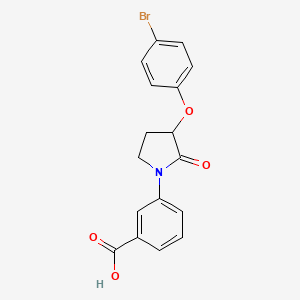
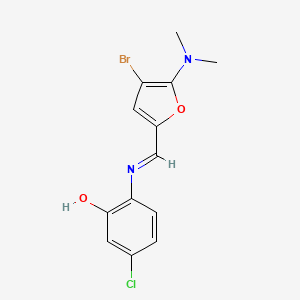
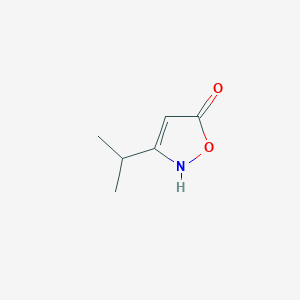
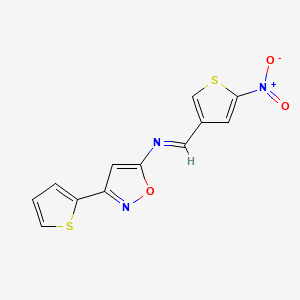
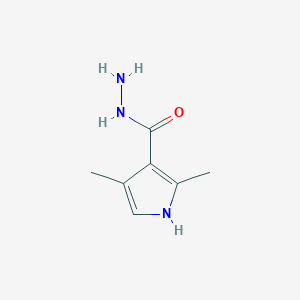
![2-(Difluoromethyl)benzo[d]oxazole-4-carboxylic acid](/img/structure/B12884279.png)

